1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Beschreibung

Chemical Identity and Nomenclature

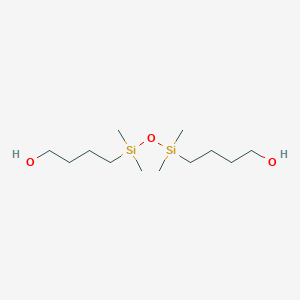

This compound possesses a well-defined chemical identity established through multiple nomenclature systems and registry databases. The compound is officially registered under Chemical Abstracts Service number 5931-17-9, providing a unique identifier recognized internationally across chemical databases and regulatory frameworks. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-[[4-hydroxybutyl(dimethyl)silyl]oxy-dimethylsilyl]butan-1-ol, which precisely describes the molecular architecture and functional group positioning. The European Community number 611-816-7 serves as an additional regulatory identifier within European chemical registration systems.

The compound exhibits extensive nomenclature diversity, reflecting its significance across various industrial applications and research contexts. Alternative systematic names include 4,4'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)bis(butan-1-ol) and 5,5,7,7-tetramethyl-6-oxa-5,7-disilaundecane-1,11-diol. Trade designations such as DK344 and DK834 are employed in commercial applications, while research laboratories frequently utilize abbreviated forms like bis(hydroxybutyl)tetramethyldisiloxane. The molecular descriptor language Simplified Molecular Input Line Entry System representation CSi(CCCCO)OSi(C)CCCCO provides a standardized textual description of the molecular structure.

The compound's molecular weight of 278.54 daltons and molecular formula C₁₂H₃₀O₃Si₂ establish its position within the medium molecular weight organosilicon compound category. The International Chemical Identifier Key OWJKJLOCIDNNGJ-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational chemistry applications. The MDL number MFCD00039554 provides additional database connectivity across major chemical information systems.

Historical Development and Discovery

The development of this compound emerged from the broader evolution of organosilicon chemistry during the mid-twentieth century expansion of siloxane research. While specific historical documentation of this compound's initial synthesis is limited in available literature, its development aligns with the systematic exploration of functionalized siloxanes that began in earnest during the 1940s and 1950s. The compound represents an advancement in the design of hydroxyl-functional siloxanes, building upon earlier work with simpler disiloxane structures.

Patent literature reveals the compound's significance in specialized applications, particularly in contact lens technology where its unique properties were recognized for enhancing optical materials. The work of Deichert and colleagues, as referenced in patents 4,153,641 and 4,189,546 from the late 1970s, established the compound's utility as an end-capper for carbinol-terminated silicones used in contact lens manufacturing. This application represented a crucial advancement in biocompatible siloxane chemistry, demonstrating how targeted molecular design could address specific performance requirements in medical device applications.

The synthesis methodology for this compound has evolved to incorporate sophisticated preparation techniques, as evidenced by patent documentation describing the synthesis of related compounds such as 1,3-bis(4-bromobutyl)tetramethyldisiloxane as an intermediate in cationic siloxane prepolymer production. These synthetic routes demonstrate the compound's role as both a final product and an intermediate in more complex siloxane architectures.

Research and development efforts have continuously refined the understanding of this compound's properties and applications, with current investigations exploring its potential in diverse fields ranging from cosmetic formulations to advanced materials science. The compound's commercial availability from multiple suppliers, including specialized organosilicon manufacturers, reflects its established position in industrial chemistry and ongoing research applications.

Significance in Siloxane Chemistry

This compound occupies a pivotal position within siloxane chemistry due to its unique combination of structural features that exemplify key principles governing organosilicon compound behavior. The compound's significance stems from its representation of functionalized disiloxanes, where terminal hydroxyl groups provide reactive sites for further chemical modification while maintaining the inherent stability and flexibility characteristics of the siloxane backbone.

The structural architecture of this compound demonstrates fundamental siloxane chemistry principles, particularly the characteristic silicon-oxygen-silicon linkage that defines this chemical family. The silicon-oxygen bond length of 1.64 Å and the silicon-oxygen-silicon angle of approximately 142.5° in siloxane compounds create unique geometric properties that contribute to low glass transition temperatures and flexible molecular conformations. These structural characteristics manifest in this compound through its liquid state at room temperature and excellent flow properties.

The compound serves as an excellent model system for understanding siloxane hydrophobicity and thermal stability, properties that arise from the combination of silicon-carbon bonds and the siloxane backbone. The tetramethyl substitution pattern on the silicon atoms contributes to hydrophobic character while the terminal hydroxyl groups introduce hydrophilic functionality, creating an amphiphilic molecule with unique surface activity properties. This dual nature enables applications in interfacial chemistry and formulations requiring controlled wetting behavior.

In polymer chemistry contexts, this compound functions as a chain extender and cross-linking agent, demonstrating the broader utility of hydroxyl-functional siloxanes in creating complex polymer networks. The reactivity of the terminal hydroxyl groups enables condensation reactions with silanol-functional compounds, allowing for controlled molecular weight build-up and network formation in silicone elastomer systems. The compound's role in contact lens technology exemplifies how siloxane chemistry principles translate into practical applications requiring biocompatibility and optical clarity.

Research investigations continue to explore the compound's potential in advanced applications such as drug delivery systems, where its biocompatibility and ability to modify release rates of therapeutic agents represent significant advantages. These applications highlight the ongoing relevance of fundamental siloxane chemistry in addressing contemporary technological challenges.

Position in Organosilicon Compound Classification

This compound occupies a well-defined position within the comprehensive classification system of organosilicon compounds, specifically categorized as a functionalized disiloxane within the broader siloxane family. The compound belongs to the fundamental class of silicon-oxygen compounds characterized by the presence of siloxane bonds, distinguishing it from other organosilicon families such as silanes, silyl ethers, and carbosilanes.

Within the siloxane classification hierarchy, this compound represents a disiloxane structure, the simplest oligomeric form containing two silicon atoms connected by a single oxygen bridge. The basic disiloxane framework H₃Si-O-SiH₃ serves as the parent structure from which this compound derives through substitution of hydrogen atoms with methyl and hydroxybutyl groups. This substitution pattern places the compound in the subcategory of organofunctional disiloxanes, specifically those bearing terminal hydroxyl functionality.

The compound's classification as a bis-functional siloxane reflects the presence of two identical reactive hydroxyl groups positioned at equivalent locations on the molecular framework. This symmetrical functionality distinguishes it from mono-functional and multi-functional siloxanes, providing specific reactivity patterns and polymer-forming capabilities. The tetramethyl substitution on the silicon atoms places this compound within the category of methyl-substituted siloxanes, the most commercially significant subclass of organosilicon compounds.

Table 1: Classification Position of this compound

| Classification Level | Category | Description |

|---|---|---|

| Chemical Family | Organosilicon Compounds | Silicon-containing organic molecules |

| Major Class | Siloxanes | Compounds containing Si-O-Si linkages |

| Subclass | Disiloxanes | Two silicon atoms connected by one oxygen |

| Functional Type | Hydroxyl-functional | Terminal hydroxyl groups present |

| Substitution Pattern | Tetramethyl | Four methyl groups on silicon centers |

| Molecular Architecture | Linear | Non-cyclic chain structure |

From a regulatory perspective, the compound falls under various classification schemes including the European Chemicals Agency registration system where it receives the designation 611-816-7. The compound's position in international chemical databases reflects its recognition as a distinct chemical entity with established applications and well-characterized properties.

The molecular weight of 278.54 daltons positions this compound in the low to medium molecular weight range for organosilicon compounds, making it suitable for applications requiring good solubility and processing characteristics while maintaining the beneficial properties associated with siloxane chemistry. This size classification influences its volatility, handling properties, and potential applications in both reactive and non-reactive formulations.

Table 2: Physical Properties Classification Data

| Property | Value | Classification Range |

|---|---|---|

| Molecular Weight | 278.54 g/mol | Medium molecular weight siloxane |

| Boiling Point | 148-185°C | Moderate volatility |

| Density | 0.93-0.95 g/mL | Typical siloxane density range |

| Refractive Index | 1.4526 | Standard siloxane optical properties |

| Flash Point | 110°C | Moderate flammability risk |

Eigenschaften

IUPAC Name |

4-[[4-hydroxybutyl(dimethyl)silyl]oxy-dimethylsilyl]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O3Si2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h13-14H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJKJLOCIDNNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCO)O[Si](C)(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377681 | |

| Record name | 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5931-17-9 | |

| Record name | 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5931-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Synthesis from Dimethyldichlorosilane (Grignard-Type Reaction)

A well-documented and efficient method involves the direct synthesis of this compound from dimethyldichlorosilane using magnesium powder and purified tetrahydrofuran (THF) as solvent, with ethyl iodide and iodine as catalysts. This method was reported by Li Yu and Chao-Can Zhang (2007) and is summarized as follows:

-

- Magnesium powder (15 g, 0.62 mol)

- Dimethyldichlorosilane (75 g, 0.52 mol)

- Purified THF (225 mL)

- Ethyl iodide (1 mL) and iodine (about 10 particles) as catalysts

- Reaction temperature: 70–71°C

- Reaction time: Initiation for ~2 hours, followed by 2 hours heating

- Hydrolysis with distilled water (18 mL) and concentrated HCl (0.4 mL) for 48 hours

- Extraction with 5% sodium carbonate solution and drying

-

- Under nitrogen atmosphere, magnesium powder is charged into a dry flask with THF.

- Dimethyldichlorosilane is added, followed by ethyl iodide and iodine to initiate the Grignard reaction.

- The reaction mixture is stirred and heated to maintain 70–71°C for the initiation and completion of the reaction.

- After filtration and washing, the residue is hydrolyzed with water and acid to convert intermediates to the diol product.

- The crude product is extracted, dried, and purified under vacuum to yield this compound.

Yield: Approximately 25 g of purified product obtained from the described scale.

Characterization: The product was confirmed by FTIR spectroscopy and high-resolution ^1H NMR, showing characteristic chemical shifts corresponding to the hydroxyl and siloxane groups.

This method is advantageous due to the use of relatively inexpensive starting materials and straightforward reaction conditions, making it suitable for laboratory-scale synthesis and potentially scalable for industrial production.

Two-Step Synthesis via Alkoxide Intermediate

Another synthetic route involves a two-step process starting from 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyldisiloxane:

Step 1: Reaction of 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyldisiloxane with sodium ethoxide to form the corresponding alkoxide intermediate.

Step 2: The alkoxide intermediate is then reacted with 4-hydroxybutanol under basic conditions to yield the final this compound.

This method is commonly used in industrial settings due to its modular approach, allowing for better control over reaction parameters and product purity. The reaction conditions are optimized to maximize yield and minimize side reactions. The process typically requires:

- Controlled temperature and stirring

- Use of anhydrous solvents and inert atmosphere to prevent side hydrolysis

- Purification steps including extraction and distillation

This route is favored for large-scale production where reaction reproducibility and product consistency are critical.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Grignard-type synthesis | Dimethyldichlorosilane, Mg, THF, ethyl iodide, iodine | 70–71°C, 4–5 hours total, hydrolysis with HCl | ~25 g from 75 g silane, high purity | Simple, cost-effective, well-characterized | Requires careful moisture control |

| Two-step alkoxide intermediate synthesis | 1,3-bis(4-chlorobutyl)tetramethyldisiloxane, sodium ethoxide, 4-hydroxybutanol | Basic conditions, controlled temperature | High yield, scalable | Industrially scalable, controlled purity | More steps, requires intermediate synthesis |

Research Findings and Analytical Characterization

FTIR Spectroscopy: Confirms the presence of hydroxyl groups (broad O–H stretch around 3400 cm⁻¹) and Si–O–Si siloxane backbone (strong absorption near 1100 cm⁻¹).

[^1H NMR Spectroscopy](pplx://action/followup): Shows characteristic chemical shifts for methylene protons adjacent to silicon and hydroxyl groups, with the hydroxyl proton appearing downfield (~3.66 ppm). The methyl groups attached to silicon resonate near 0.06 ppm, confirming the tetramethyl substitution pattern.

End Group Titration: Used to determine the number-average molecular weight of polymers derived from this compound, indicating successful incorporation of hydroxyl end groups for further polymerization.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Polymerization: It can act as a monomer in the formation of polysiloxanes and other silicon-based polymers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Polymerization: Catalysts like platinum or tin compounds are often used to initiate polymerization reactions.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Substitution: Formation of ethers or esters depending on the substituent used.

Polymerization: Formation of polysiloxanes and other silicon-based polymers.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane finds applications in several scientific domains:

Polymer Chemistry

- Coupling Agent : Utilized in the synthesis of various polymers, enhancing compatibility between different phases in polymer blends.

- Cross-Linking Agent : Acts as a cross-linker in silicone-based materials, improving mechanical properties and thermal stability.

Biomedical Applications

- Medical Devices : Its biocompatibility makes it suitable for use in silicone-based medical implants and devices that require long-term stability in the body. For example, it is used in the production of intraocular lenses due to its ability to mimic the optical properties of human lenses .

- Surface Modification : Employed for modifying surfaces in biological assays to improve cell adhesion and proliferation.

Industrial Uses

- Sealants and Adhesives : Incorporated into formulations to enhance flexibility, adhesion, and wear resistance.

- Lubricants : Used to improve the performance of lubricants by providing better stability under varying temperature conditions.

Data Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Polymer Chemistry | Coupling agent in polymer blends | Improved compatibility |

| Polymer Chemistry | Cross-linking agent in silicone materials | Enhanced mechanical properties |

| Biomedical | Silicone-based medical implants | High biocompatibility |

| Biomedical | Surface modification for biological assays | Improved cell adhesion |

| Industrial | Sealants and adhesives | Increased flexibility and adhesion |

| Industrial | Lubricants | Better thermal stability |

Case Study 1: Medical Device Development

In a study published in the Journal of Applied Polymer Science, researchers explored the use of this compound in creating flexible silicone elastomers for use in medical devices. The study demonstrated that the incorporation of this compound significantly improved the material's elasticity and biocompatibility when compared to traditional silicone formulations .

Case Study 2: Surface Modification Techniques

Another research project focused on the application of this compound for modifying surfaces used in cell culture. The findings indicated that surfaces treated with this compound exhibited enhanced hydrophilicity and promoted better cell attachment and growth compared to untreated surfaces. This property is crucial for developing effective tissue engineering scaffolds .

Wirkmechanismus

The mechanism of action of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane involves its ability to form strong bonds with various substrates through its hydroxyl groups. These hydroxyl groups can undergo condensation reactions with other functional groups, leading to the formation of stable linkages. This property makes it an effective coupling agent and cross-linking agent in various applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following disiloxane derivatives share structural similarities with BHTD but differ in functional groups, reactivity, and applications. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparison of BHTD with Structurally Related Disiloxanes

Reactivity and Functional Group Influence

- BHTD : Hydroxyl groups facilitate urethane bond formation with diisocyanates, critical for tailoring polyurethane elasticity and biocompatibility .

- Aminopropyl Variants (GAPD, AEAMDS): Amine terminals enable covalent bonding with anhydrides (e.g., trimellitic anhydride) or aldehydes, forming polyimides or Schiff bases. GAPD-modified polyimides exhibit enhanced dielectric strength (~5% molar content increases surface flashover voltage by 20%) , while AEAMDS-derived Schiff bases show unique coordination behavior due to silanol formation .

- Glycidoxypropyl Derivative: Epoxy groups undergo thiol-epoxy click reactions to synthesize sulfur-containing disiloxanes with nonconventional fluorescence (quantum yield up to 18.5%) . This compound also promotes phase separation in holographic polymer-dispersed liquid crystal (HPDLC) gratings, achieving >97% diffraction efficiency .

- Methacryloxypropyl Derivative : Methacrylate groups enable radical polymerization, forming cross-linked networks in UV-curable coatings. Its low viscosity (4–1000 cSt) and hydrophobicity make it suitable for waterproof materials .

Biologische Aktivität

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD) is a silicon-based organic compound that has garnered attention for its unique chemical properties and potential applications in various fields, including biology, medicine, and materials science. This article explores the biological activity of BHTD, focusing on its mechanisms of action, applications in biocompatible materials, and relevant research findings.

BHTD is characterized by its tetramethyldisiloxane backbone and two hydroxyl groups. The molecular formula is , which contributes to its reactivity and ability to form stable bonds with various substrates. The hydroxyl groups allow BHTD to participate in condensation reactions, making it an effective coupling and cross-linking agent.

The biological activity of BHTD is primarily attributed to its ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. These interactions enable BHTD to modify surfaces for biological assays and enhance the properties of silicone-based medical devices. The mechanism can be summarized as follows:

- Hydrogen Bonding : Hydroxyl groups form hydrogen bonds with proteins and other biomolecules.

- Cross-Linking : BHTD can undergo polymerization to create siloxane networks that improve material properties.

- Biocompatibility : Its structure allows it to resist degradation in bodily fluids, making it suitable for medical applications.

Applications in Biology and Medicine

BHTD has been explored for various applications due to its biocompatibility and versatility:

- Medical Devices : Used in the production of silicone-based implants and devices that require long-term stability and resistance to bodily fluids .

- Drug Delivery Systems : Its ability to form stable linkages makes it a candidate for developing drug delivery vehicles that can release therapeutic agents in a controlled manner .

- Surface Modification : Employed in modifying surfaces for biological assays, enhancing adhesion properties, and promoting cell attachment.

Case Studies

- Polyurethane Development :

- Antibacterial Properties :

- Synthesis Techniques :

Data Summary

The following table summarizes key findings related to the biological activity of BHTD:

| Aspect | Details |

|---|---|

| Chemical Formula | |

| Mechanism of Action | Hydrogen bonding, cross-linking, biocompatibility |

| Applications | Medical devices, drug delivery systems, surface modification |

| Research Highlights | Improved mechanical properties in polyurethanes; antibacterial effects |

Q & A

Q. Basic

- Ventilation : Use fume hoods to avoid inhalation (TLV: 10 mg/m³).

- PPE : Nitrile gloves and goggles to prevent skin/eye contact.

- Spill Management : Neutralize with vermiculite and dispose as hazardous waste .

How does BHTD compare to other siloxane modifiers in epoxy resin systems?

Advanced

BHTD outperforms glycidyloxypropyl-terminated siloxanes in reducing viscosity (η ~200 cP vs. 500 cP) due to shorter chain length. However, it exhibits lower epoxy conversion (70% vs. 85%) due to steric hindrance from hydroxyl groups. Optimal performance is achieved at 5–10 wt% loading, with lap shear strength >8 MPa .

What strategies resolve contradictory data on BHTD’s biocompatibility?

Advanced

Contradictions arise from residual monomers or solvent traces. Mitigation:

- Purification : Triple recrystallization from ethanol/water mixtures.

- In Vitro Testing : Use ISO 10993-5 protocols with L929 fibroblasts to confirm cytotoxicity thresholds (>90% viability at 100 µg/mL) .

How is BHTD integrated into high-throughput screening (HTS) for CO₂ capture materials?

Advanced

BHTD-derived polyamines (e.g., DAB analogs) are screened for CO₂ adsorption using thermogravimetric analysis (TGA) under 15% CO₂/N₂. Optimal capacity (2.5 mmol/g at 25°C) is achieved with BHTD:EDA (40:60), but moisture sensitivity requires co-deployment with desiccants like zeolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.